molecular formula C11H8F3NO2 B13655322 Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate

Cat. No.: B13655322
M. Wt: 243.18 g/mol
InChI Key: ANNJADHTLPCPEJ-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is a fluorinated indole derivative with a trifluoromethyl (-CF₃) group at position 5 and a methyl ester (-COOCH₃) at position 5. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the -CF₃ group and the versatility of the ester moiety. Below, we systematically compare its structural, synthetic, and physicochemical properties with related indole derivatives.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-9-6(2-3-15-9)4-8(7)11(12,13)14/h2-5,15H,1H3

InChI Key

ANNJADHTLPCPEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification of Indole-6-carboxylic Acid

A common initial step is the esterification of indole-6-carboxylic acid to its methyl ester. This is typically achieved by refluxing the acid with methanol in the presence of concentrated sulfuric acid as a catalyst. For example, methyl 1H-indole-6-carboxylate was synthesized by stirring indole-6-carboxylic acid in methanol with sulfuric acid at 70 °C for 15 hours, achieving a high yield of 91.9%.

Step Reactant Reagents & Conditions Product Yield
1 Indole-6-carboxylic acid MeOH, H2SO4, 70 °C, 15 h Methyl 1H-indole-6-carboxylate 91.9%

Introduction of the Trifluoromethyl Group (-CF3)

The trifluoromethyl group is introduced mainly via electrophilic trifluoromethylation or radical trifluoromethylation methods. One efficient approach involves the reaction of benzaldehyde derivatives with trifluoromethylating reagents such as trifluoromethyl trichloride (CF3CCl3) in the presence of hydrazine hydrate and copper catalysts.

A representative synthesis involved:

  • Formation of hydrazone intermediate by reacting benzaldehyde with hydrazine hydrate in ethanol or DMSO.
  • Addition of 1,2-ethylenediamine and copper chloride catalyst.
  • Introduction of CF3CCl3 under cooling.
  • Stirring overnight at room temperature.
  • Workup by aqueous extraction and purification by silica gel chromatography.

This method yielded methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate analogs in moderate yields (~53%). Although this example is for the 2-position, similar electrophilic trifluoromethylation strategies can be adapted for the 5-position on indole derivatives.

Step Reactants Reagents & Conditions Product Yield
2 Benzaldehyde derivative + hydrazine hydrate CuCl catalyst, CF3CCl3, EtOH/DMSO, RT overnight Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate ~53%

Palladium-Catalyzed Cross-Coupling for Indole Functionalization

To functionalize the indole core, especially at the 5-position, palladium-catalyzed cross-coupling reactions such as Buchwald–Hartwig amination or Suzuki coupling are employed. For example, 3-bromoindole-2-carboxylic acid derivatives were esterified and then subjected to palladium acetate-catalyzed amination with substituted anilines to obtain various functionalized indole derivatives.

Although this example focuses on the 2-carboxylate position, similar palladium-catalyzed methods can be adapted for 5-substituted indoles, including trifluoromethylation via coupling with trifluoromethylated boronic acids or related reagents.

Step Reactant Catalyst & Conditions Product Yield
3 3-Bromoindole-2-carboxylate Pd(OAc)2, substituted anilines, base Functionalized indole derivatives Variable

Alkylation and Other Functional Group Transformations

Additional steps may include alkylation of the indole nitrogen or side-chain modifications to improve solubility or biological activity. For instance, methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate was alkylated with tert-butyl bromoacetate or 3-bromopropanoic acid in the presence of sodium hydride in dimethylformamide (DMF) to give various derivatives with yields ranging from 69% to 90%.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Target Functionalization Yield Range Reference
Esterification Methanol, H2SO4, 70 °C, 15 h Methyl ester formation ~92%
Electrophilic Trifluoromethylation CF3CCl3, hydrazine hydrate, CuCl catalyst, RT overnight Introduction of -CF3 group ~53%
Palladium-Catalyzed Coupling Pd(OAc)2, substituted anilines, base, heat Functionalization at indole ring Variable
Alkylation NaH, alkyl bromides, DMF, RT Side-chain alkylation 69-90%

Research Findings and Considerations

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical for medicinal chemistry applications.
  • Esterification under acidic conditions is a robust and high-yielding method to prepare the methyl ester precursor.
  • Electrophilic trifluoromethylation using trifluoromethyl trichloride is effective but moderate in yield and requires careful handling of reagents.
  • Palladium-catalyzed cross-coupling offers versatility in modifying the indole core but may require optimization for specific substitution patterns.
  • Alkylation steps allow further diversification of the indole scaffold, improving solubility and biological activity profiles.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective electrophilic substitution, primarily at the C3 position, due to electron-donating effects of the nitrogen atom. The -CF₃ group (electron-withdrawing) and ester moiety further modulate reactivity:

  • Trifluoromethylation : Copper-catalyzed C2-selective trifluoromethylation is achieved using CF₃SO₂Na under oxidative conditions (CuSO₄, TBHP, MeCN, 85°C). The Boc-protecting group directs selectivity, enabling 86% yield of C2-CF₃ products .

  • Formylation : Vilsmeier–Haack formylation at C3 occurs efficiently (95% yield) due to electron-withdrawing effects of the ester group .

Key Data :

Reaction TypeConditionsYieldPositionSource
TrifluoromethylationCuSO₄, TBHP, MeCN, 85°C86%C2
FormylationPOCl₃, DMF53%C3

Nucleophilic Substitution at the Ester Group

The methyl ester at C6 undergoes hydrolysis or transesterification:

  • Hydrolysis : Treatment with aqueous NaOH/EtOH yields the carboxylic acid derivative, useful for further functionalization (e.g., amide coupling).

  • Transesterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters.

Cycloaddition and Annulation Reactions

The indole scaffold participates in intramolecular Diels-Alder furan (IMDAF) cycloadditions for complex heterocycle synthesis:

  • IMDAF Reactions : Microwave-assisted cycloadditions form tricyclic structures, enabling access to 5,6,7-substituted indoles (44–64% yield) .

  • Pictet–Spengler Reaction : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to generate tetrahydro-β-carbolines .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable diversification:

  • Buchwald–Hartwig Amination : Substituted anilines are introduced at C3/C6 positions using Pd(OAc)₂/Xantphos, yielding arylaminomethyl indoles (45–82% yield) .

  • Suzuki Coupling : Limited by steric hindrance from the -CF₃ group, but feasible with arylboronic acids at C4/C7 .

Radical Reactions

The -CF₃ group participates in radical-mediated transformations:

  • Oxidative Radical Addition : t-BuO· radicals generated from Cu/CF₃SO₂Na facilitate C–CF₃ bond formation via a proposed metallacycle intermediate .

  • C–H Trifluoromethylation : Selectivity is enhanced by radical trapping agents (e.g., TEMPO), suppressing side reactions .

Functional Group Interconversion

  • Reduction : The ester group is reduced to hydroxymethyl using NaBH₄ or LiAlH₄, though competing indole ring reduction requires careful optimization .

  • Oxidation : MnO₂ selectively oxidizes the indole’s C2–C3 bond to form oxindole derivatives.

Scientific Research Applications

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.

    Industry: It is used in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Positional Isomers
  • Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate ():

    • The -CF₃ group at position 2 instead of 5 alters electronic distribution.
    • Synthesis yield: 53% via a styrene-based route .
    • Physical state: Pale brown solid (vs. target compound’s uncharacterized state).
  • Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate ():

    • -CF₃ at position 4 and ester at position 2.
    • Higher structural similarity (0.93) but distinct reactivity due to substituent proximity .
Functional Group Modifications
  • 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid (): Replaces the methyl ester with a carboxylic acid (-COOH) at position 2.
  • Methyl 5-chloro-1H-indole-6-carboxylate ():

    • -Cl substituent at position 5 instead of -CF₃.
    • Chlorine’s lower electron-withdrawing strength may reduce stability compared to -CF₃ .

Physicochemical Properties

Melting Points and Solubility
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ():
    • m.p. 249–250°C; higher due to aromatic benzoyl group .
  • Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate (): No m.p. reported, but pale brown solid suggests moderate crystallinity .
Molecular Weights and Lipophilicity
  • 1-Methyl-1H-indole-6-carboxylic acid ():
    • MW 175.18; free -COOH increases hydrophilicity vs. methyl ester (target compound) .
  • Methyl 1-(4-cyanobenzyl)-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indole-6-carboxylate (): MW >350; extended conjugation and cyanobenzyl group enhance lipophilicity .

Biological Activity

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical transformations, typically starting from readily available indole derivatives. The trifluoromethyl group is introduced to enhance the compound's biological properties, particularly its potency and selectivity against various biological targets.

Antiviral Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit promising antiviral properties. For instance, compounds with indole cores have been shown to inhibit HIV-1 integrase activity, which is crucial for viral replication. The binding interactions of these compounds with the integrase enzyme suggest potential mechanisms for their antiviral effects, such as chelation with metal ions in the active site and π–π stacking interactions with viral DNA .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines through mechanisms such as methuosis—a form of cell death characterized by the formation of cytoplasmic vacuoles. The introduction of the trifluoromethyl group significantly enhances the cytotoxicity of indole derivatives, as evidenced by a notable increase in growth inhibition rates against cancer cells .

Case Studies

  • Integrase Inhibition : A study reported that an indole derivative similar to this compound exhibited an IC50 value of 3.11 μM against HIV-1 integrase. This suggests that modifications at the 5-position can lead to improved binding and inhibitory effects on viral replication .
  • Cytotoxicity in Cancer Cells : Another investigation found that compounds with a trifluoromethyl substitution showed increased growth inhibition in a panel of 60 human cancer cell lines. The GI50 values were significantly lower than those for non-trifluoromethylated analogs, indicating enhanced efficacy .

Table 1: Biological Activity Summary

CompoundTargetIC50 (μM)Mechanism
This compoundHIV-1 Integrase3.11Metal ion chelation
Similar Indole DerivativeCancer Cell Lines<0.1Induction of methuosis
Trifluoromethyl IndoleVarious Cancer Types<10Cytotoxicity through vacuolization

Q & A

Q. What are the recommended safety protocols for handling Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate in laboratory settings?

When working with this compound, wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. Waste should be segregated and disposed of via certified chemical waste management services to prevent environmental contamination. These protocols align with safety guidelines for structurally similar indole derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves:

  • Friedel-Crafts acylation or Palladium-catalyzed cross-coupling to introduce the trifluoromethyl group at the indole C5 position.
  • Esterification of a pre-formed indole-6-carboxylic acid using methanol and acid catalysts (e.g., H₂SO₄). Reaction conditions (temperature, solvent, catalyst) should be optimized based on precursor reactivity. Similar methodologies are documented for analogous indole esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and ester functionality. The trifluoromethyl group (CF₃) shows a distinct triplet in ¹⁹F NMR.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • FTIR : To identify carbonyl (C=O) and indole N-H stretches. Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the trifluoromethyl group at the indole C5 position?

  • Catalyst Screening : Test Pd(0)/Pd(II) complexes or copper-based catalysts for cross-coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) often improve solubility of fluorinated intermediates.
  • Temperature Control : Higher temperatures (80–120°C) may accelerate reactions but could degrade sensitive intermediates. Monitor progress via TLC or LCMS, as described in protocols for related trifluoromethyl-indole syntheses .

Q. How do electron-withdrawing substituents (e.g., CF₃, COOMe) influence the reactivity of the indole core?

The CF₃ group at C5 deactivates the indole ring, reducing electrophilic substitution at adjacent positions. The ester group at C6 further polarizes the ring, directing reactions to the C4 or C7 positions. Computational studies (e.g., molecular electrostatic potential maps) can predict regioselectivity, as seen in similar systems .

Q. What strategies resolve contradictions between NMR and HRMS data during characterization?

  • Isotopic Pattern Analysis : Confirm HRMS matches the expected [M+H]⁺ peak for C₁₁H₈F₃NO₂ (calc. 256.0523).
  • Solvent Artifact Checks : Ensure NMR peaks are not from residual solvents (e.g., DMSO-d₆, CDCl₃).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals caused by CF₃-induced deshielding. Contradictions may arise from impurities or tautomerism; recrystallization or HPLC purification is advised .

Q. How can X-ray crystallography validate the structure of this compound?

  • Crystal Growth : Use slow evaporation in solvents like ethyl acetate/hexane.
  • Data Collection : Employ a diffractometer (Mo/Kα radiation) and refine structures using SHELXL for small-molecule accuracy.
  • ORTEP Visualization : Generate thermal ellipsoid plots to confirm atomic positions and bond angles. Software suites like SHELX and ORTEP-3 are widely used for crystallographic analysis .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP) : Estimated via software like MarvinSuite, accounting for CF₃ and COOMe groups.
  • Metabolic Stability : Use docking simulations with cytochrome P450 enzymes.
  • ADME Profiles : Tools like SwissADME predict absorption and toxicity. These methods are critical for prioritizing derivatives in drug discovery pipelines .

Data Contradiction and Methodological Challenges

Q. Why might HPLC retention times vary for derivatives of this compound?

Variations arise from:

  • Steric Effects : Bulky substituents altering column interaction.
  • Ionization Efficiency : Trifluoromethyl groups affecting ionization in MS-coupled HPLC. Standardize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and column temperatures to minimize variability .

Q. How does the trifluoromethyl group impact biological activity in structure-activity relationship (SAR) studies?

The CF₃ group enhances metabolic stability and membrane permeability but may reduce solubility. In SAR, compare activity of CF₃-substituted analogs against non-fluorinated controls. Biological assays (e.g., enzyme inhibition) should use dose-response curves to quantify potency changes .

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